molecular formula C15H11FN2S B6268966 5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol CAS No. 1909314-28-8

5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol

Cat. No.: B6268966
CAS No.: 1909314-28-8
M. Wt: 270.3
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

The synthesis of 5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol typically involves several steps. One common method includes the reaction of 2-aminobenzonitrile with 2-methylphenyl isothiocyanate, followed by cyclization and fluorination steps. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol undergoes various chemical reactions, including:

Scientific Research Applications

5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar compounds to 5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol include other quinazoline derivatives like 2-(2-methylphenyl)quinazoline-4-thiol and 5-chloro-2-(2-methylphenyl)quinazoline-4-thiol. These compounds share similar structures but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity. The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, making it unique among its analogs .

Properties

CAS No.

1909314-28-8

Molecular Formula

C15H11FN2S

Molecular Weight

270.3

Purity

90

Origin of Product

United States

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